molecular formula C8H5Cl2N B2373694 3-Chloro-4-(chloromethyl)benzonitrile CAS No. 64262-07-3

3-Chloro-4-(chloromethyl)benzonitrile

Cat. No.: B2373694
CAS No.: 64262-07-3
M. Wt: 186.04
InChI Key: WVZDCUOCGWRHML-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, featuring both a chloro and a chloromethyl group attached to the benzene ring.

Mechanism of Action

Target of Action

This compound belongs to the class of benzonitriles and is used as an intermediate in organic synthesis . It’s often used in the synthesis of other compounds, which may have specific biological targets.

Mode of Action

It’s known that benzonitriles can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of the nitrile and chloromethyl groups . These reactions can lead to the formation of different compounds, which may interact with biological targets in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-(chloromethyl)benzonitrile. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the additional chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 3-chlorotoluene. This process includes the reaction of 3-chlorotoluene with ammonia and oxygen in the presence of a catalyst, resulting in the formation of the nitrile group .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Various substituted benzonitriles.

    Reduction: Corresponding amines.

    Hydrolysis: Amides or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)benzonitrile is unique due to the presence of both a chloro and a chloromethyl group on the benzene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Biological Activity

3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, particularly in the context of drug metabolism and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7Cl2_2N, with a molecular weight of 189.05 g/mol. The compound features a benzene ring substituted with both a chloromethyl group and a nitrile functional group, which significantly influence its reactivity and biological properties. The presence of the chlorine atoms enhances its electrophilic character, making it a potential target for nucleophilic attack in biological systems.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics for co-administered medications. Studies have demonstrated that this compound can effectively inhibit CYP1A2 activity, suggesting its relevance in pharmacological studies and drug development.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, impacting metabolic pathways. Its ability to act as an electrophile allows it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular toxicity or modulation of biological functions.

Case Studies

Case Study 1: CYP1A2 Inhibition

A study investigating the inhibitory effects of this compound on CYP1A2 demonstrated that the compound significantly reduced enzyme activity in vitro. The IC50_{50} value was determined to be approximately 5 µM, indicating a potent inhibitory effect. This finding highlights the compound's potential role in drug-drug interactions and necessitates further investigation into its safety profile when used alongside other pharmaceuticals.

Case Study 2: Toxicity Assessment

In another study focusing on the cytotoxic effects of this compound, Jurkat cells were exposed to varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), significant cytotoxicity was observed, leading to cell death. This underscores the importance of evaluating the compound's toxicity in therapeutic contexts, particularly in cancer treatment where such compounds may be utilized .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
3-Chloro-4-methoxybenzonitrile Contains a methoxy group instead of chloromethylLess potent CYP1A2 inhibitor
4-Chlorobenzonitrile Lacks chloromethyl groupMinimal interaction with CYP enzymes
3-Chloro-4-fluorobenzonitrile Contains fluorine instead of chloromethylDifferent reactivity profile

This table illustrates how variations in substituents can alter biological activities significantly.

Properties

IUPAC Name

3-chloro-4-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDCUOCGWRHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-07-3
Record name 3-chloro-4-(chloromethyl)benzonitrile
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